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Compound of Interest

Compound Name: 2-Methyl-1-dodecene

Cat. No.: B098622

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
alkene, 2-Methyl-1-dodecene. The information presented includes Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols for data acquisition. This document is intended to serve as a valuable
resource for the identification, characterization, and quality control of this compound in a
research and development setting.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for 2-Methyl-1-
dodecene. It is important to note that where experimental data is not publicly available,
predicted data from computational models has been provided and is clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Predicted)

Due to the lack of publicly available experimental data, the following *H NMR data has been
predicted using computational methods. The spectrum is expected to show distinct signals for
the vinyl protons, the allylic methyl group, and the long alkyl chain.
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~4.69 s 2H =CH:
~1.98 t 2H -CH2-C=
~1.71 s 3H -C(CHs)=
~1.26 m 16H -(CH2)e-
~0.88 t 3H -CHs

Note: Predicted data generated from computational models. Actual experimental values may
vary.

13C NMR (Predicted)

Similar to the proton NMR, the following 13C NMR data is based on computational predictions.
The spectrum is characterized by signals for the sp2 hybridized carbons of the double bond and
the sp? hybridized carbons of the alkyl chain.
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Chemical Shift (ppm) Assignment
~149.8 =C(CHs)-
~109.5 =CH:z
~38.3 -CH2-C=
~31.9 -CH2-
~29.6 -CHa-
~29.5 -CHa-
~29.3 CHa-
~28.1 -CH2-
~22.7 -CH2-
~22.4 -C(CH3)=
~14.1 -CHs3

Note: Predicted data generated from computational models. Actual experimental values may
vary.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-1-dodecene is characterized by absorption bands corresponding
to its alkene and alkane functional groups.
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Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)
3075 - 3095 Medium =C-H Stretch Alkene
2850 - 2960 Strong C-H Stretch Alkane
1640 - 1650 Medium C=C Stretch Alkene
1450 - 1470 Medium C-H Bend (Scissoring)  Alkane

=C-H Bend (Out-of- Alkene (1,1-
885 - 895 Strong ) )

plane) disubstituted)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Methyl-1-dodecene is available from the NIST

WebBook.[1][2] The fragmentation pattern is characteristic of a long-chain alkene.

miz Relative Intensity (%) Possible Fragment
182 ~5 [M]* (Molecular lon)
57 100 [CaHo]* (Base Peak)
43 ~85 [C3H7]*

71 ~65 [CsHu1]*

41 ~60 [C3Hs]*

85 ~45 [CeH13]*

55 ~40 [CaH7]*

69 ~35 [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid sample such as 2-Methyl-1-dodecene.
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NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 5-20 mg of 2-Methyl-1-dodecene in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCIs). The solution should be filtered through a pipette
with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

o Data Acquisition:

o Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent
to stabilize the magnetic field. The magnetic field homogeneity is then optimized through
an automated or manual shimming process.

o 'H NMR: A standard one-pulse experiment is typically used. Key parameters to set include
the spectral width, number of scans, and relaxation delay. For quantitative results, a longer
relaxation delay is necessary.

o 13C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets
for each unique carbon. Due to the lower natural abundance and gyromagnetic ratio of
13C, a larger number of scans is required compared to *H NMR.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the spectrum. Processing steps include phase correction, baseline correction, and
referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00
ppm). For *H NMR, the signals are integrated to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, place a small drop of 2-Methyl-1-dodecene
onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create
a thin liquid film.[3] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the
liquid is placed directly onto the ATR crystal.[4][5]

 Instrument Setup: Place the sample holder (with the salt plates or the ATR accessory) into
the instrument's sample compartment.
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o Data Acquisition:

o Background Scan: A background spectrum of the empty instrument (or clean salt
plates/ATR crystal) is recorded first.

o Sample Scan: The sample is then scanned. The instrument software automatically ratios
the sample scan against the background scan to produce the final transmittance or
absorbance spectrum.[4] Multiple scans are typically averaged to improve the signal-to-
noise ratio.

o Data Processing: The resulting spectrum is plotted as percent transmittance or absorbance
versus wavenumber (cm~1). The characteristic absorption bands are then identified and
assigned to their corresponding molecular vibrations.[6][7][8][9]

Mass Spectrometry (Electron lonization)

o Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS). The sample is vaporized in a high vacuum environment.[10]

« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV).[11][12][13] This process ejects an electron from the
molecule, forming a positively charged molecular ion ([M]*).

o Fragmentation: The high energy of the molecular ion often causes it to break apart into
smaller, charged fragments and neutral radicals.

o Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated
into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates
the ions based on their mass-to-charge ratio (m/z).[10]

o Detection: An electron multiplier or similar detector records the abundance of ions at each
m/z value.

o Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The spectrum is analyzed to determine the molecular weight and to deduce the
structure from the fragmentation pattern.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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